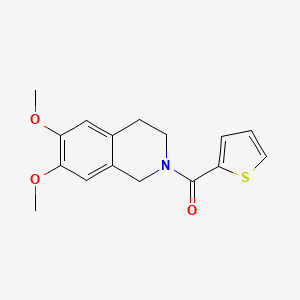

![molecular formula C21H26N2O3 B5539248 4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)

4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinolinones involves various methodologies that have been a focus for synthetic organic chemists due to the compound's importance. Various substituted quinolinones, including the one , can be synthesized through different derivatives, highlighting their versatile therapeutic activities such as antiulcer, antihypertensive, analgesic, anti-inflammatory, antiviral, antifungal, anticancer, and antihistaminic properties (Asif, 2016).

Molecular Structure Analysis

The molecular structure of quinolinones includes a bicyclic nature with the fusion of benzene and pyridine rings. This structural feature is critical for the compound's pharmacological activities. The structural diversity of quinolinones and their derivatives, such as chromenoquinolinones, isoquinolinones, and 4-quinolinones, plays a vital role in their wide range of therapeutic activities (Demeunynck & Baussanne, 2013).

Chemical Reactions and Properties

Quinolinones undergo various chemical reactions, including cyclizations of alkenyl(alkynyl)-functionalized quinazolinones and their heteroanalogues. These reactions are powerful strategies for constructing polyheterocyclic structures, significantly enhancing their synthetic and pharmacological potential (Vaskevych, Dekhtyar, & Vovk, 2023).

Physical Properties Analysis

The physical properties of quinolinones, including solubility, melting points, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability in various pharmaceutical formulations and its bioavailability.

Chemical Properties Analysis

Quinolinones' chemical properties, such as reactivity with different reagents and stability under various conditions, are crucial for their biological activities and therapeutic applications. The compound's ability to form stable chelating complexes due to its high electron density is significant for its anticorrosive material applications (Verma, Quraishi, & Ebenso, 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Researchers have developed synthetic methodologies for compounds analogous to 4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, focusing on the creation of complex quinolinone structures. For instance, the general method for synthesizing 3-(3',3'-dimethylallyl)-4hydroxy-2-quinolinones demonstrates the versatility of diethyl malonate derivatives in constructing quinolinone frameworks, which are significant in the context of alkaloid synthesis (Sekar & Prasad, 1999).

Biological Evaluation

The biological activities of quinolinone derivatives have been extensively studied, with a particular emphasis on their anticancer properties. A notable example includes the evaluation of coumarin and quinolinone-3-aminoamide derivatives, which were synthesized and tested for their efficacy in inhibiting cancer cell growth. The structural elucidation of these compounds was achieved through X-ray diffraction analysis, highlighting their potential as anticancer agents (Matiadis et al., 2013).

Material Science Applications

In material science, the photophysical properties of amino-acyl-quinoxalinone yellow dyes, which are structurally related to the compound , have been investigated. These studies offer insights into the singlet and triplet state properties of such dyes, as well as their efficiency in generating singlet oxygen, which is crucial for applications in photochemistry and photophysics (Mousa et al., 2021).

Eigenschaften

IUPAC Name |

4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-5-23(6-2)15-9-7-14(8-10-15)17-13-20(24)22-18-11-16(25-3)12-19(26-4)21(17)18/h7-12,17H,5-6,13H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYKNFDLFRANFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(2,6-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5539172.png)

![3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5539178.png)

![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)

![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)

![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)

![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)